

An In-depth Technical Guide to Amitriptylinoxide for Research Professionals

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Compound of Interest

Compound Name: Amitriptylinoxide

Cat. No.: B1599323

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Introduction

Amitriptylinoxide, also known as amitriptyline N-oxide, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1970s for the treatment of depressive disorders.^[1] It is an active metabolite of the widely used antidepressant, amitriptyline.^{[2][3]} This guide provides a comprehensive technical overview of **amitriptylinoxide**, focusing on its brand names, equivalent formulations, pharmacological properties, and relevant experimental protocols to support research and development in the field of psychopharmacology.

Brand Names and Equivalent Formulations

Amitriptylinoxide is available under several brand names in Europe. For research purposes, it is often referred to by its chemical name, amitriptyline N-oxide.

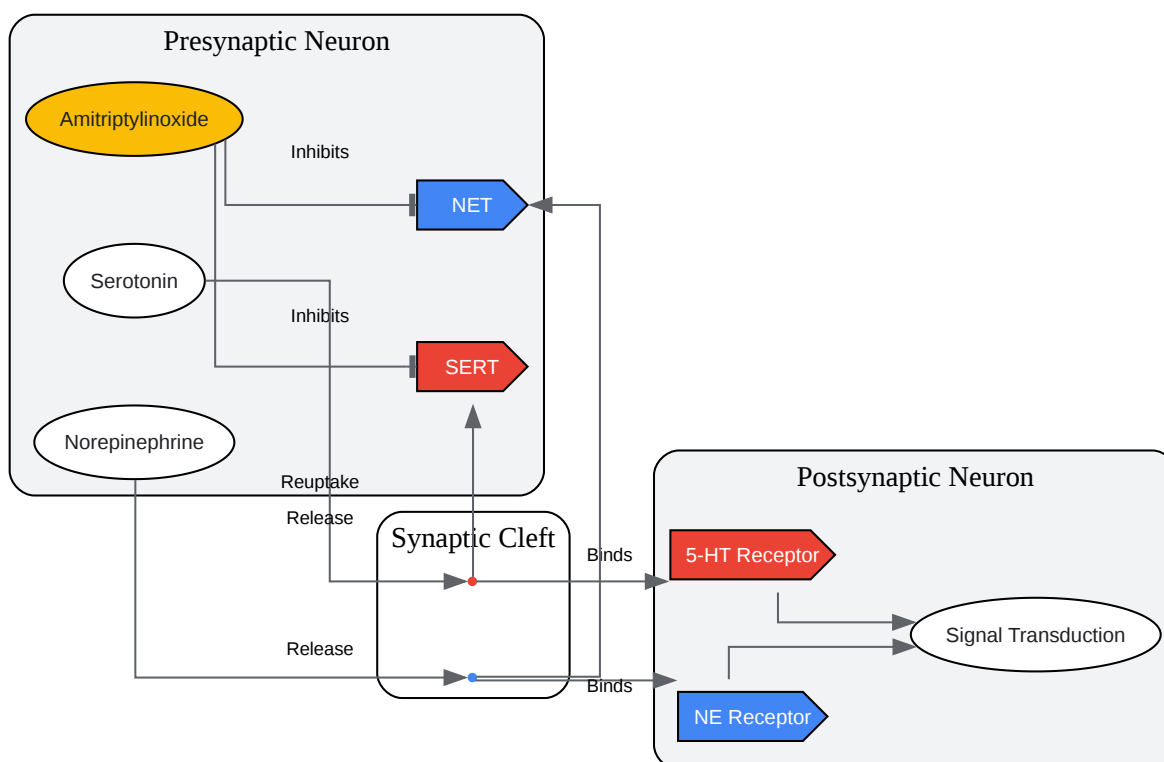
Brand Name	Manufacturer/Distributor
Amioxid	Not specified
Ambivalon	Dycine (India)
Equilibrin	Not specified

This table summarizes the known brand names for **amitriptylinoxide**.^{[1][4]}

Pharmacology

Mechanism of Action

Amitriptylinoxide's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) at the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission. This action is similar to its parent compound, amitriptyline. Additionally, it acts as an antagonist at several other receptors, including serotonin, histamine H1, and muscarinic acetylcholine receptors. However, its affinity for certain receptors, particularly muscarinic acetylcholine and alpha-1 adrenergic receptors, is significantly lower than that of amitriptyline, which may account for its improved side-effect profile.



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Caption: Mechanism of action of **Amitriptylinoxide** at the synapse.

Pharmacokinetics

Amitriptylinoxide is readily absorbed after oral administration and is characterized by a rapid onset of action and a shorter half-life compared to amitriptyline. A significant portion of **amitriptylinoxide** is reduced back to amitriptyline in the body, contributing to its therapeutic effect.

Table 1: Comparative Pharmacokinetics of a Single 50 mg Oral Dose of **Amitriptylinoxide** vs. Amitriptyline in Healthy Volunteers

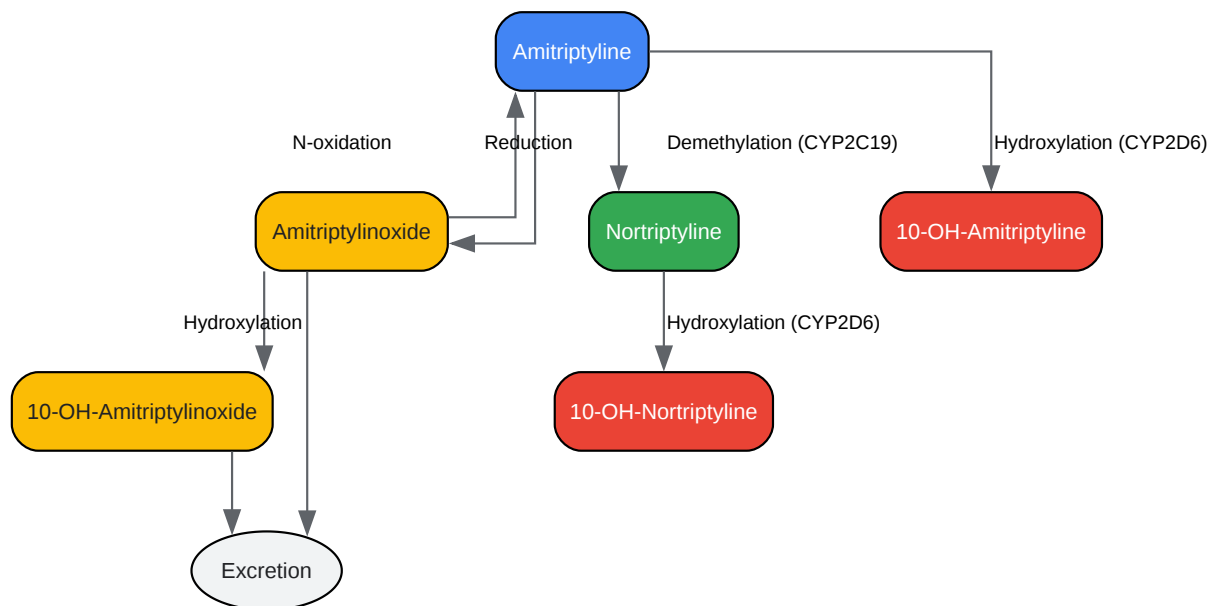
Parameter	Amitriptylinoxide	Amitriptyline
Mean Elimination Half-life ($t_{1/2}$)	1.5 hours	Not specified
Peak Plasma Concentration	Not specified	Not specified
Area Under the Curve (AUC)	12-fold higher than its metabolite amitriptyline	Not specified

Table 2: Pharmacokinetics of a Single 60 mg Dose of **Amitriptylinoxide** in Healthy Volunteers

Parameter	Intravenous Infusion	Oral Formulation
Maximum Plasma Level (C _{max})	721 ng/ml	686 ng/ml
Time to Maximum Plasma Level (T _{max})	1.96 hours	0.82 hours
Area Under the Curve (AUC 0-infinity)	2331 h.ng/ml	1714 h.ng/ml

Metabolism

Amitriptyline is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, through demethylation to its active metabolite nortriptyline and through hydroxylation. N-oxidation of amitriptyline leads to the formation of **amitriptylinoxide**. A substantial portion of administered **amitriptylinoxide** is excreted unchanged or as its 10-hydroxy derivative, while the remainder is reduced back to amitriptyline and undergoes further metabolism.



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Caption: Metabolic pathway of Amitriptyline.

Receptor Binding Profile

Receptor binding assays have shown that while **amitriptylinoxide** shares a similar pharmacological profile with amitriptyline, it exhibits significantly lower affinity for certain receptors, which is believed to contribute to its better tolerability.

Table 3: Comparative Receptor Binding Affinities (IC₅₀, μmol/L)

Receptor	Amitriptylinoxide	Amitriptyline	Fold Difference
Muscarinic Acetylcholine	18	0.32	~56x lower
α1-Adrenergic	170	0.56	~300x lower

Experimental Protocols

Pharmacokinetic Analysis in Human Plasma

The following protocol is a representative methodology for the analysis of **amitriptylinoxide** and its metabolites in human plasma, based on published studies.

Objective: To determine the plasma concentrations of **amitriptylinoxide**, amitriptyline, and nortriptyline over time following administration.

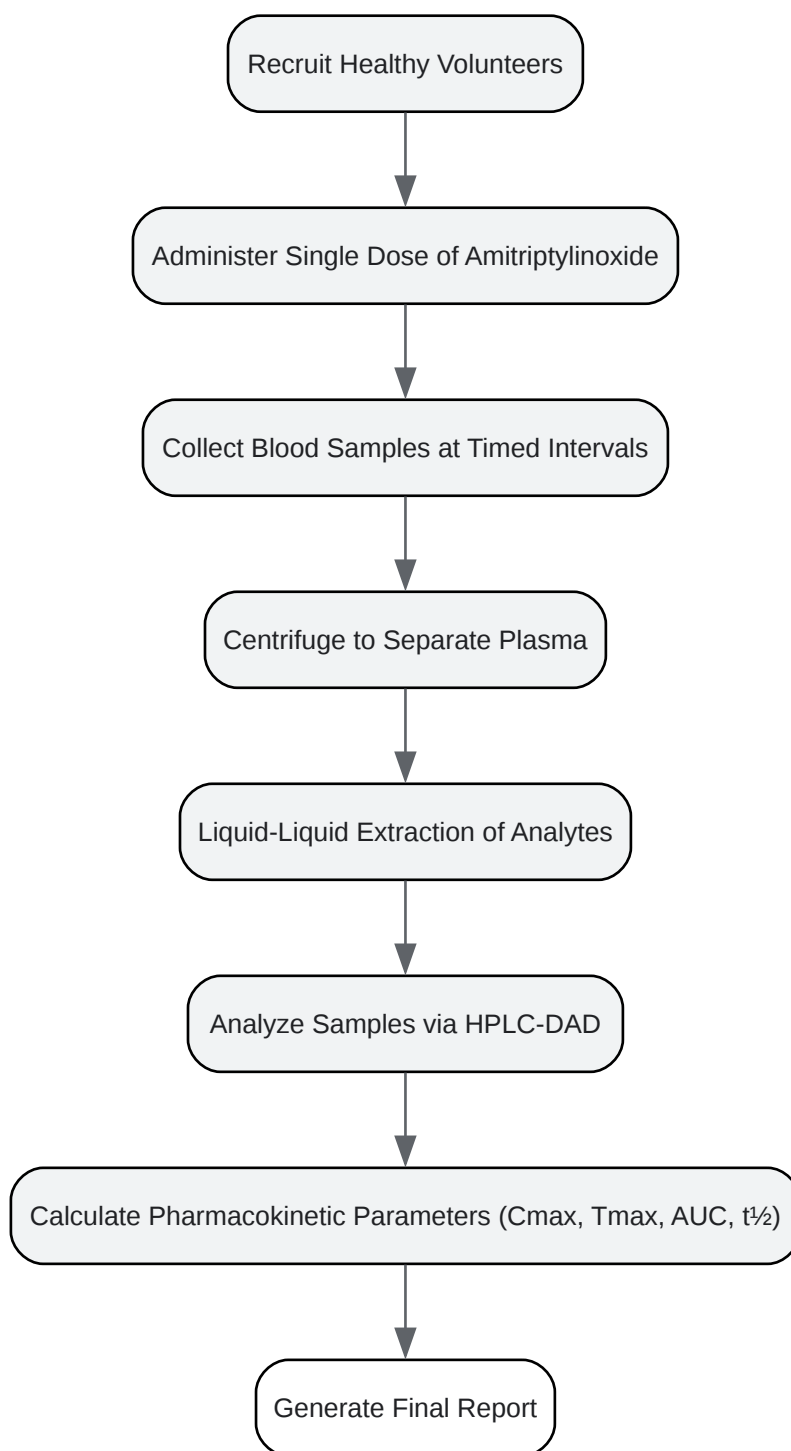
Materials:

- High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).
- C18 reversed-phase column.
- Human plasma samples collected in EDTA tubes.
- Internal standard (e.g., protriptyline or clomipramine).
- Hexane, isoamyl alcohol, and phosphoric acid for extraction.
- Tris buffer (pH 9.5).
- Centrifuge.

Procedure:

- **Sample Collection:** Collect blood samples (approximately 4-5 mL) into K2-EDTA anticoagulation tubes at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
- **Plasma Separation:** Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -70°C until analysis.
- **Liquid-Liquid Extraction:**
 - To 500 µL of plasma, add 50 µL of the internal standard working solution.
 - Add 500 µL of Tris buffer (pH 9.5).

- Add 5 mL of a hexane:isoamyl alcohol mixture (e.g., 95:5 v/v).
- Vortex the mixture for 1 minute and then centrifuge at 3500 x g for 10 minutes.
- Transfer the organic phase to a clean tube containing 150 µL of 0.1% phosphoric acid.
- Vortex and centrifuge again. The aqueous phase now contains the analytes.
- HPLC Analysis:
 - Inject a sample of the aqueous phase into the HPLC system.
 - Use a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).
 - Set the DAD to detect the analytes at an appropriate wavelength (e.g., 215 nm).
- Quantification:
 - Generate a calibration curve using standard solutions of **amitriptylinoxide**, amitriptyline, and nortriptyline of known concentrations.
 - Determine the concentrations of the analytes in the plasma samples by comparing their peak areas to those of the internal standard and the calibration curve.



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Caption: General workflow for a pharmacokinetic study of **Amitriptylinoxide**.

Conclusion

Amitriptylinoxide presents a distinct pharmacological profile compared to its parent compound, amitriptyline. Its faster onset of action and improved tolerability, attributed to its lower affinity for muscarinic and adrenergic receptors, make it a compound of interest for further research. The data and protocols presented in this guide offer a foundation for scientists and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of **amitriptylinoxide**.

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References

- 1. Amitriptylinoxide - Wikipedia [en.wikipedia.org]
- 2. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amitriptyline (International database) [drugs.com]
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